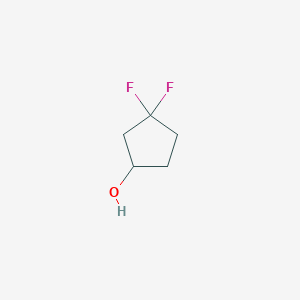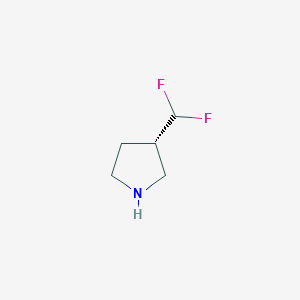
3,3-Difluorocyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluorocyclopentanol is an organic compound with the molecular formula C5H8F2O. It is a fluorinated alcohol, specifically a cyclopentanol derivative where two hydrogen atoms on the cyclopentane ring are replaced by fluorine atoms at the 3-position. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
3,3-Difluorocyclopentanol can be synthesized through various methods. One common approach involves the fluorination of cyclopentanol. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which introduce fluorine atoms into the cyclopentane ring. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Another method involves the addition of fluorine atoms to cyclopentene followed by hydrolysis. This process can be catalyzed by transition metals such as palladium or nickel, which facilitate the addition of fluorine to the double bond in cyclopentene, forming this compound upon subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3,3-Difluorocyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3,3-difluorocyclopentanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to 3,3-difluorocyclopentane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace fluorine atoms with azide groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide or other polar aprotic solvents.
Major Products
Oxidation: 3,3-Difluorocyclopentanone.
Reduction: 3,3-Difluorocyclopentane.
Substitution: 3,3-Diazidocyclopentanol (when using sodium azide).
科学研究应用
3,3-Difluorocyclopentanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in developing new synthetic methodologies.
Biology: Fluorinated compounds like this compound are often used in biological studies to investigate the effects of fluorine substitution on biological activity and metabolic stability.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in designing drugs with improved pharmacokinetic properties due to the influence of fluorine on lipophilicity and metabolic resistance.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals, where fluorinated compounds are valued for their stability and performance.
作用机制
The mechanism of action of 3,3-difluorocyclopentanol depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electron density and steric properties of the molecule, affecting its reactivity. For example, in nucleophilic substitution reactions, the electron-withdrawing effect of fluorine can make the carbon center more electrophilic, facilitating the attack by nucleophiles.
In biological systems, fluorine atoms can enhance the binding affinity of the compound to target proteins or enzymes by forming strong hydrogen bonds or van der Waals interactions. This can lead to increased potency and selectivity of fluorinated drugs.
相似化合物的比较
Similar Compounds
Cyclopentanol: The non-fluorinated analog of 3,3-difluorocyclopentanol. It lacks the unique properties imparted by fluorine atoms.
3-Fluorocyclopentanol: A mono-fluorinated analog with only one fluorine atom at the 3-position.
3,3-Dichlorocyclopentanol: A similar compound where fluorine atoms are replaced by chlorine atoms.
Uniqueness
This compound is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and physical properties compared to its non-fluorinated and mono-fluorinated analogs. The fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.
属性
IUPAC Name |
3,3-difluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEMHKAZXAHULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883731-65-5 |
Source


|
| Record name | 3,3-difluorocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2522110.png)
![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)
![2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2522114.png)

![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)
![ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2522120.png)


![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)


